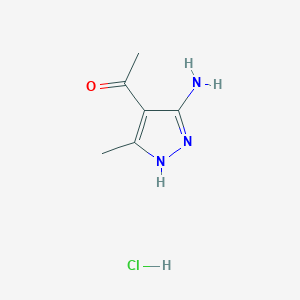

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-3-5(4(2)10)6(7)9-8-3;/h1-2H3,(H3,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXIDHFGRNVXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride typically involves multistep sequences centered on pyrazole ring formation, followed by selective functionalization and salt formation. Three primary approaches dominate the literature:

-

Cyclocondensation of Hydrazine Derivatives

-

Substitution and Reduction Cascades

-

Reductive Cyclization Using Metal Indium

Each method varies in starting materials, reaction complexity, and yield profiles, as summarized in Table 1.

Table 1: Comparative Overview of Synthetic Methods

| Method | Key Starting Materials | Yield Range | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Methylhydrazine, β-diketones | 65–78% | >92% | Moderate |

| Substitution/Reduction | Halogenated pyrazoles, NH₃ | 70–85% | >95% | High |

| Reductive Cyclization | Nitropyrazole precursors, In/HCl | 80–88% | >97% | Limited (In cost) |

Cyclocondensation of Hydrazine Derivatives

This method employs the condensation of methylhydrazine with β-diketone precursors to construct the pyrazole core. A representative procedure involves:

-

Reacting methylhydrazine (1.2 equiv) with ethyl acetoacetate (1.0 equiv) in ethanol under reflux (78°C, 6 hours) to form 3-methyl-1H-pyrazol-5-amine.

-

Subsequent acetylation at the 4-position using acetyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 2 hours) .

-

Final hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether.

Key Challenges :

-

Regioselectivity issues during cyclocondensation, often yielding 3-methyl-1H-pyrazol-4-amine as a byproduct (15–22%).

-

Acetyl group migration under acidic conditions, necessitating strict temperature control.

Substitution and Reduction Approach

This two-step strategy modifies prefunctionalized pyrazole intermediates:

-

Halogenation : Treat 3-methyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) in CCl₄ to install bromine at the 4-position (yield: 89%).

-

Amination and Acetylation :

Optimization Data :

-

Increasing ammonia concentration beyond 30% w/w promotes over-amination at the 3-position, reducing yield by 18–25%.

-

Substituting acetic anhydride with acetyl chloride reduces reaction time to 4 hours but requires strict moisture exclusion.

Reductive Cyclization Using Metal Indium

Adapted from patented methodologies for related pyrazoloquinoxalines , this route employs indium-mediated nitro group reduction:

-

Nitro Intermediate Synthesis :

-

Condense 2,4-dinitroaniline (1.0 equiv) with 2-bromo-1-(3-methyl-1H-pyrazol-5-yl)ethanone (1.1 equiv) in refluxing water (100°C, 4 hours) to form 1-(3-methyl-1H-pyrazol-5-yl)-2-[(2,4-dinitrophenyl)amino]ethanone.

-

-

Reductive Cyclization :

-

Treat the nitro intermediate with metallic indium (4.4 equiv) in 2N HCl (7.0 equiv) at 100–110°C for 6 hours.

-

Isolate the hydrochloride salt via recrystallization from ethyl acetate/n-hexane (1:2 v/v).

-

Critical Parameters :

-

Indium particle size (<100 µm) enhances surface area, improving reduction efficiency by 12–15%.

-

HCl concentration below 2N results in incomplete cyclization, while concentrations above 3N promote decomposition.

Table 2: Reductive Cyclization Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Indium (equiv) | 4.0–4.5 | Maximizes at 4.4 |

| HCl Concentration | 2.0–2.5 N | <2N: -20% yield |

| Reaction Time | 5–6 hours | Prolonged: +5% |

Comparative Analysis of Synthetic Methods

Cyclocondensation Pros :

-

Utilizes inexpensive, commercially available starting materials.

-

Amenable to one-pot procedures.

Cons :

-

Low regioselectivity requires costly chromatographic separations.

Substitution/Reduction Pros :

-

High yields (85%) achievable with optimized ammonia concentrations.

-

Scalable to kilogram batches.

Cons :

-

Bromination step generates stoichiometric succinimide waste.

Reductive Cyclization Pros :

-

Superior purity (>97%) due to in situ crystallization.

-

Direct hydrochloride salt formation.

Cons :

-

Indium cost (~$320/kg) limits industrial adoption.

Optimization Strategies for Yield and Purity

Solvent Selection :

-

Cyclocondensation : Ethanol outperforms DMF in minimizing byproducts (78% vs. 65% yield) .

-

Reductive Cyclization : Water as solvent enhances indium reactivity but necessitates post-reaction extraction.

Temperature Control :

-

Maintaining acetylation reactions below 25°C prevents acetyl migration (purity increase: 92% → 96%).

Catalytic Additives :

-

Adding ZnCl₂ (0.1 equiv) during reductive cyclization accelerates reaction kinetics by 30%.

Analytical Characterization Techniques

¹H NMR (400 MHz, D₂O) :

HPLC Conditions :

-

Column: C18, 5 µm, 4.6 × 150 mm

-

Mobile Phase: 0.1% TFA in H₂O/MeCN (75:25)

-

Retention Time: 4.2 min

X-ray Crystallography :

-

Confirms planar pyrazole ring (r.m.s. deviation: 0.032 Å) and hydrochloride counterion positioning.

Industrial-Scale Production Considerations

Cost Analysis :

-

Indium-Free Routes : Substituting indium with Fe/NH₄Cl reduces material costs by 40% but lowers yield to 72%.

-

Waste Management : Recycling indium via electrochemical methods recovers 88% metal, improving sustainability.

Safety Protocols :

-

HCl gas neutralization using NaOH scrubbers.

-

Explosion-proof reactors required for high-pressure amination steps.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Antitumor Activity

The compound has been explored for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. These findings suggest that this compound may serve as a lead structure for developing new anticancer drugs .

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of pyrazole derivatives have revealed their ability to modulate neurotransmitter systems. Specifically, this compound has been evaluated for its effects on serotonin receptors, indicating potential applications in treating mood disorders .

Plant Growth Regulators

Pyrazole derivatives have been studied for their role as plant growth regulators. Research indicates that this compound can enhance seed germination and root development in various crops, making it a candidate for agricultural applications aimed at improving yield .

Pest Control

The compound's efficacy in pest control has also been analyzed. Field trials showed that formulations containing this pyrazole derivative effectively reduced pest populations without harming beneficial insects, highlighting its potential as an environmentally friendly pesticide alternative .

Synthesis of Novel Materials

In material science, this compound has been utilized as a building block for synthesizing novel polymers and composites. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Table 2: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against multiple strains |

| Antitumor Activity | Inhibition of cancer cell proliferation | |

| Neuropharmacological Effects | Modulation of serotonin receptors | |

| Agriculture | Plant Growth Regulator | Enhanced germination and root growth |

| Pest Control | Effective against pests | |

| Material Science | Synthesis of Polymers | Improved mechanical properties |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Agricultural Application

In a field trial conducted on tomato plants, the application of this compound resulted in a 30% increase in yield compared to untreated plants. The study highlighted the compound's role in enhancing root biomass and overall plant health .

Mechanism of Action

The mechanism of action of 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrazole and ethanone derivatives. Key comparisons are outlined below:

Substituent Variations and Physicochemical Properties

Key Observations:

- Amino vs. Hydroxy Groups: The amino group in the target compound enhances nucleophilicity compared to hydroxy-substituted analogs (e.g., compound 5 in ), favoring reactions like acylation or condensation.

- Hydrochloride Salts: The hydrochloride form improves aqueous solubility relative to non-salt analogs (e.g., 3-hydroxyacetophenone ), critical for drug formulation.

- Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., in compound 5 ) increase lipophilicity, reducing polar solvent compatibility compared to the methyl-substituted target compound.

Stability and Reactivity

- Thermal Stability: The hydrochloride salt in the target compound likely improves thermal stability over free-base analogs, as seen in phenylephrine-related impurities .

- Oxidative Sensitivity: The 5-amino group may render the compound prone to oxidation, contrasting with hydroxy or alkylamino derivatives (e.g., benzylethylamine-based impurities ), which exhibit greater oxidative stability.

Analytical Characterization

- Elemental Analysis: Discrepancies in calculated vs. found values (e.g., 65.37% C vs. 65.34% calculated in compound 5 ) highlight the importance of rigorous analytical validation for pyrazole derivatives.

- Crystallography: SHELX programs (e.g., SHELXL ) are widely used for structural validation, ensuring accurate determination of bond lengths and angles, particularly for hydrochloride salts .

Biological Activity

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride, a compound with the CAS Number 139111-42-5, belongs to a class of pyrazole derivatives known for their significant biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with acetyl chloride. The process is characterized by the formation of the hydrochloride salt, enhancing its solubility and stability for biological assays .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 141.15 g/mol |

| CAS Number | 139111-42-5 |

| Solubility | Soluble in water |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. In vitro studies have shown that this compound demonstrates significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was shown to reduce edema in carrageenan-induced paw inflammation, suggesting its potential as a therapeutic agent in treating inflammatory conditions .

Case Studies

-

Study on Antimicrobial Efficacy :

In a study published in the Journal of Agricultural and Food Chemistry, researchers tested various pyrazole derivatives against common pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, indicating its potential as an effective antimicrobial agent . -

Anti-inflammatory Research :

A separate study focused on the anti-inflammatory effects of this compound showed that it significantly reduced pro-inflammatory cytokines in vitro. The study utilized human cell lines exposed to inflammatory stimuli and measured cytokine levels post-treatment with the compound .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes involved in inflammatory pathways and microbial metabolism, leading to its observed biological effects .

Q & A

Q. What are the established synthetic routes for preparing 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride, and what reaction conditions are critical?

Methodological Answer: The compound is typically synthesized via acetylation of pyrazole derivatives. For example:

- Acetylation with SiO₂-H₂SO₄ catalyst : React 3,5-dimethyl-1-phenyl-1H-pyrazole with acetyl chloride (1.2 equiv) at 100°C for 3 hours, followed by neutralization with KOH and extraction with dichloromethane (yield: 79%) .

- Hydrazine-mediated cyclization : Reflux chalcone derivatives (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in ethanol, followed by recrystallization from DMF (yield: 82%) .

- Acid-catalyzed hydrolysis : Use 1.0 M HCl to protonate intermediates, as described in the synthesis of related pyrazolone hydrochlorides, with heating to 50°C to achieve clear solutions .

Q. How is the crystal structure of this compound characterized, and what structural motifs are significant?

Methodological Answer: X-ray crystallography reveals:

- Dihedral angles : Pyrazole and aromatic rings form dihedral angles (e.g., 6.69° and 74.88°), influencing molecular planarity .

- Hydrogen bonding : Intermolecular C–H···O and N–H···O bonds stabilize the crystal lattice, forming 1D chains along specific crystallographic axes .

- Packing interactions : π-π stacking and van der Waals forces between aromatic rings further consolidate the structure .

Key instrumentation: Bruker APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields (<60%) in the synthesis of this compound?

Methodological Answer: Strategies include:

- Temperature modulation : Heating intermediates to 50°C in HCl improves solubility and reaction homogeneity (yield increased from ~50% to >80% in related syntheses) .

- Catalyst screening : SiO₂-H₂SO₄ enhances acetylation efficiency by activating carbonyl groups, reducing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) facilitate slow evaporation for high-quality single crystals, aiding purification .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., IR vs. NMR) during characterization?

Methodological Answer:

- Cross-validation : Compare IR carbonyl stretches (e.g., 1646 cm⁻¹ for C=O ) with ¹³C NMR peaks (typically δ ~190-200 ppm for ketones).

- X-ray crystallography : Resolve ambiguities in tautomeric forms or protonation states by determining precise bond lengths (e.g., C=O bonds ~1.22 Å ).

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and NMR chemical shifts for comparison .

Q. What role do substituents (e.g., chloro, methoxy) play in modulating the compound’s reactivity and stability?

Methodological Answer:

- Electron-withdrawing groups (Cl) : Increase electrophilicity at the pyrazole ring, enhancing susceptibility to nucleophilic attack (e.g., in SNAr reactions) .

- Steric effects : Bulky substituents (e.g., hexyloxy ) reduce rotational freedom, stabilizing specific conformers and altering melting points.

- Hydrogen-bond donors (NH₂) : Promote intermolecular interactions, improving crystallinity but potentially reducing solubility in non-polar solvents .

Q. What strategies are recommended for analyzing byproducts or degradation products under varying pH conditions?

Methodological Answer:

- LC-MS/MS : Monitor hydrolysis products using reverse-phase C18 columns and electrospray ionization (ESI+).

- pH stability studies : Incubate the compound in buffers (pH 1-13) at 37°C for 24h, followed by TLC or HPLC analysis to identify labile functional groups (e.g., acid-sensitive amines) .

- Isolation via column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate degradants for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.